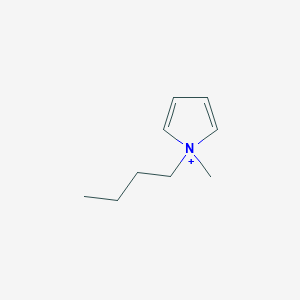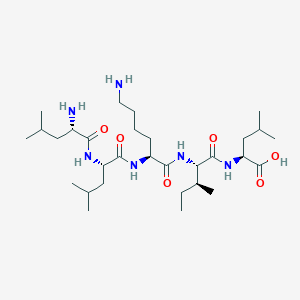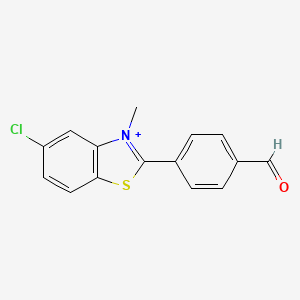
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is a heterocyclic aromatic compound that contains a benzothiazole ring substituted with a chloro group, a formylphenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzothiazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the benzothiazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Methylation: The methyl group can be introduced through alkylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-Chloro-2-(4-carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Reduction: 5-Chloro-2-(4-hydroxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Substitution: 5-Amino-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Scientific Research Applications
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium depends on its application:
Antimicrobial Activity: It may interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- 5-Chloro-2-(4-formylphenyl)-1,3-benzothiazol-3-ium
- 2-(4-Formylphenyl)-3-methyl-1,3-benzothiazole
Uniqueness
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is unique due to the presence of both the chloro and formyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents on the benzothiazole ring makes it a versatile compound for various applications.
Properties
CAS No. |
503855-09-2 |
|---|---|
Molecular Formula |
C15H11ClNOS+ |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
4-(5-chloro-3-methyl-1,3-benzothiazol-3-ium-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H11ClNOS/c1-17-13-8-12(16)6-7-14(13)19-15(17)11-4-2-10(9-18)3-5-11/h2-9H,1H3/q+1 |
InChI Key |
ITRPWXWBJKUPHP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(SC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


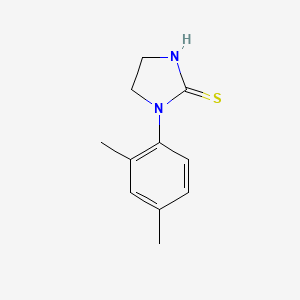
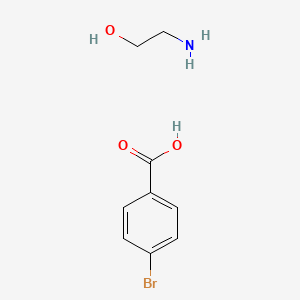
![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)
![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)

![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
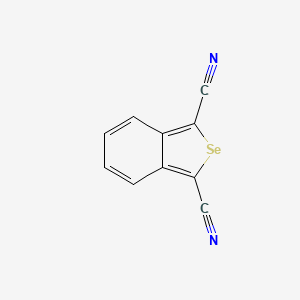
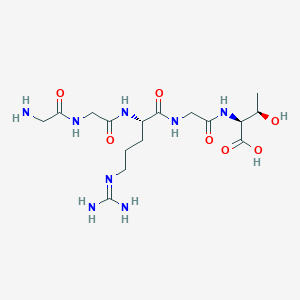
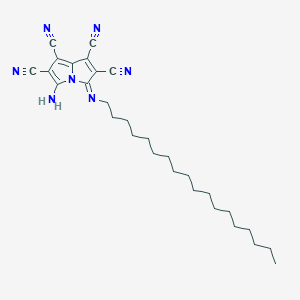
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
